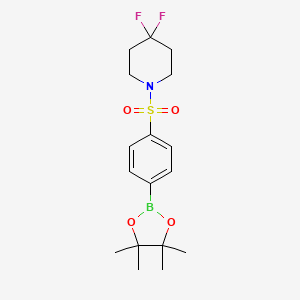

4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine

Descripción general

Descripción

4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine is a useful research compound. Its molecular formula is C17H24BF2NO4S and its molecular weight is 387.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound is structurally similar to other boronic acid derivatives, which are known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acid derivatives are known to form reversible covalent bonds with proteins, altering their function . This interaction could potentially lead to changes in cellular processes.

Biochemical Pathways

Given the structural similarity to other boronic acid derivatives, it may influence a variety of biochemical pathways depending on its specific targets .

Pharmacokinetics

As a boronic acid derivative, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with proteins .

Result of Action

Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Actividad Biológica

4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine is a compound of interest due to its unique structural features and potential biological activities. This compound incorporates a piperidine ring and a boron-containing moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 1206594-03-7

- Molecular Formula : C18H26BF2NO2

- Molecular Weight : 337.21 g/mol

The biological activity of this compound has been associated with several mechanisms:

- Cytokine Modulation : The compound has been shown to inhibit LPS-induced TNFα release in microglial cells and HIV-1 Tat-induced cytokine release in human monocytes. This suggests a role in modulating inflammatory responses .

- JNK Pathway Inhibition : It has been implicated in the inhibition of the c-Jun N-terminal kinase (JNK) pathway, which is critical in various cellular stress responses. Studies indicate that compounds like CEP-1347 can prevent JNK activation and subsequent neuronal death in models of neurodegeneration .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Neuroprotection in Parkinson's Disease Models : In experimental models using MPTP to induce Parkinson's-like symptoms, treatment with compounds similar to this compound demonstrated significant neuroprotective effects by inhibiting JNK activation and reducing apoptosis in dopaminergic neurons .

- Inflammation and Immune Response : A study highlighted that this compound could effectively reduce inflammatory cytokine production in microglial cells activated by LPS and HIV-1 Tat. This suggests potential applications in treating neuroinflammatory conditions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical agent. The presence of the piperidine moiety may contribute to its biological activity. Research suggests that derivatives of piperidine can exhibit various pharmacological effects, including analgesic and anti-inflammatory properties. The difluoro substitution can enhance metabolic stability and bioavailability .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions is notable. The boron-containing group (dioxaborolane) can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic molecules . This makes it valuable in the synthesis of agrochemicals and pharmaceuticals.

Material Science

In material science, the compound's unique electronic properties allow for potential applications in organic electronics. Its ability to act as a donor or acceptor in charge transfer processes can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to evaluate its efficiency and stability in these applications .

Case Study 1: Medicinal Application

A study published in a peer-reviewed journal explored the use of piperidine derivatives in treating chronic pain. The researchers synthesized various compounds, including those based on 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine. They found that certain derivatives exhibited significant analgesic effects in animal models, suggesting a promising avenue for pain management therapies .

Case Study 2: Synthesis of Complex Molecules

Another research effort focused on using this compound as a precursor for synthesizing complex natural products. By employing palladium-catalyzed cross-coupling reactions with this compound, researchers successfully generated intricate molecular architectures that are challenging to synthesize through traditional methods . This highlights its utility in advancing synthetic methodologies.

Propiedades

IUPAC Name |

4,4-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BF2NO4S/c1-15(2)16(3,4)25-18(24-15)13-5-7-14(8-6-13)26(22,23)21-11-9-17(19,20)10-12-21/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZKPTGWBHPUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.